molecular formula C15H21N8O13P3 B15142514 7-Deaza-7-propargylamino-3'-azidomethyl-dGTP

7-Deaza-7-propargylamino-3'-azidomethyl-dGTP

Cat. No.: B15142514
M. Wt: 614.29 g/mol
InChI Key: HJGSNGLPXXRVKN-HBNTYKKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

7-Deaza-7-propargylamino-3’-azidomethyl-dGTP undergoes various chemical reactions, including:

Common reagents used in these reactions include copper catalysts for click chemistry and various oxidizing or reducing agents depending on the specific reaction conditions. The major products formed from these reactions are typically modified nucleotides or conjugates used in sequencing applications .

Mechanism of Action

The mechanism of action of 7-Deaza-7-propargylamino-3’-azidomethyl-dGTP involves its incorporation into DNA strands during polymerization. The azidomethyl group at the 3’-position acts as a reversible terminator, preventing further elongation of the DNA strand. This allows for the precise control of DNA synthesis, which is crucial in sequencing applications . The molecular targets include DNA polymerases, which incorporate the modified nucleotide into the growing DNA strand .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H21N8O13P3

Molecular Weight

614.29 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[2-amino-5-(3-aminoprop-1-ynyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl]-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C15H21N8O13P3/c16-3-1-2-8-5-23(13-12(8)14(24)21-15(17)20-13)11-4-9(32-7-19-22-18)10(34-11)6-33-38(28,29)36-39(30,31)35-37(25,26)27/h5,9-11H,3-4,6-7,16H2,(H,28,29)(H,30,31)(H2,25,26,27)(H3,17,20,21,24)/t9-,10+,11+/m0/s1

InChI Key

HJGSNGLPXXRVKN-HBNTYKKESA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C2N=C(NC3=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.